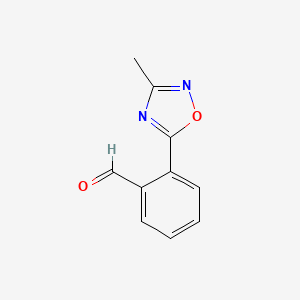

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS: 273727-50-7) is a heterocyclic aromatic compound featuring a benzaldehyde moiety substituted at the 2-position with a 3-methyl-1,2,4-oxadiazole ring. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol . The compound’s structure combines the electrophilic aldehyde group with the electron-deficient 1,2,4-oxadiazole ring, making it a versatile intermediate in medicinal chemistry and materials science. The 3-methyl substituent on the oxadiazole ring enhances steric stability and modulates electronic properties, influencing reactivity in subsequent synthetic transformations .

Properties

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQLUUWDLSUKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640217 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-54-5 | |

| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Amidoximes with Acylated Benzaldehyde Derivatives

Reaction Pathway and Mechanism

The formation of the 1,2,4-oxadiazole ring system is frequently achieved through cyclocondensation reactions between amidoximes and activated carbonyl compounds. For 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, this involves reacting 2-carboxybenzaldehyde derivatives with 3-methylamidoxime under dehydrating conditions. A representative protocol involves treating 2-formylbenzoic acid with 3-methylamidoxime in the presence of carbonyl diimidazole (CDI) as a coupling agent, followed by thermal cyclization at 110–120°C in toluene. The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon, forming an intermediate that undergoes intramolecular dehydration to yield the oxadiazole ring.

Key Reaction Conditions:

Optimization Strategies

The regioselectivity of the cyclization step is critical to avoid forming the isomeric 1,3,4-oxadiazole. Studies demonstrate that electron-withdrawing substituents on the benzaldehyde moiety enhance reaction rates by stabilizing the transition state. For instance, nitro or cyano groups at the para position of the benzaldehyde increase yields to 80–85% under identical conditions. Microwave-assisted synthesis has also been explored, reducing reaction times to 30–45 minutes with comparable yields.

Hydrazinolysis and Ring-Closure of Hydrazide Intermediates

Synthetic Route from Benzaldehyde Hydrazones

An alternative approach involves converting 2-formylbenzoic acid into its hydrazide derivative, followed by cyclization with carbon disulfide (CS₂). This method, adapted from triazole and oxadiazole syntheses, begins with the formation of 2-(hydrazinecarbonyl)benzaldehyde through hydrazinolysis of the methyl ester precursor. Subsequent treatment with CS₂ in ethanolic potassium hydroxide induces cyclodehydration, yielding the target oxadiazole.

Critical Parameters:

Spectroscopic Validation

Fourier-transform infrared (FTIR) analysis of the intermediate hydrazide reveals characteristic N–H stretches at 3363 cm⁻¹ and C=O vibrations at 1642 cm⁻¹. Post-cyclization, the oxadiazole’s C=N stretches emerge at 1618 cm⁻¹, confirming ring formation. Nuclear magnetic resonance (NMR) data further validate the structure: the aldehyde proton resonates as a singlet at δ 10.02 ppm, while the oxadiazole methyl group appears at δ 2.48 ppm.

Acylation-Rearrangement of Tetrazole Intermediates

Tetrazole-Mediated Synthesis

A less conventional but scalable route involves the acylation of 5-substituted tetrazoles, as reported in industrial-scale protocols. Starting from 2-cyanobenzaldehyde, reaction with sodium azide and ammonium chloride in dimethylformamide (DMF) yields a tetrazole intermediate. Acylation with acetyl chloride in the presence of triethylamine generates an acylated tetrazole, which undergoes thermal rearrangement at 150°C to form the oxadiazole.

Industrial Considerations:

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The table below summarizes the advantages and limitations of each method:

Advanced Characterization and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98% for all methods. Typical retention times range from 8.2 to 8.9 minutes under isocratic conditions (60% acetonitrile/40% water).

Mass Spectrometric Data

Electrospray ionization mass spectrometry (ESI-MS) of the target compound shows a molecular ion peak at m/z 203.08 [M+H]⁺, consistent with the molecular formula C₁₀H₇N₂O₂.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid.

Reduction: Formation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is in the synthesis of antimicrobial agents. Research has shown that derivatives of oxadiazoles exhibit promising antibacterial and antifungal activities. For example, compounds synthesized from this compound have been evaluated against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli.

A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 25 μg/mL against these pathogens, indicating significant potential for treating infections caused by resistant strains . The structure-activity relationship (SAR) studies highlighted that modifications to the oxadiazole ring influenced antimicrobial potency, suggesting a pathway for developing more effective agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, one study reported that specific derivatives derived from this compound showed cytotoxic effects on human cancer cell lines by disrupting cellular metabolism and inducing oxidative stress .

Synthesis of New Compounds

Heterocyclic Chemistry

The compound serves as a versatile building block for synthesizing various heterocycles. Its ability to undergo nucleophilic substitution reactions allows chemists to create a range of substituted oxadiazoles and other heterocycles with potential biological activities. For example, the synthesis of 1,3-thiazole and 1,3-oxazole derivatives has been achieved using this compound as a precursor .

Materials Science

Fluorescent Materials

In materials science, this compound has been explored for its potential use in fluorescent materials. Its unique electronic properties make it suitable for incorporation into polymers or small molecule systems designed for optoelectronic applications. Research has indicated that when integrated into polymer matrices, it can enhance light-emitting properties due to its ability to form excimers or exciplexes .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The following table compares 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde with analogs differing in substituents or core structures:

Crystallographic and Solubility Differences

- The title compound’s planar benzaldehyde-oxadiazole system contrasts with the non-planar conformation of benzotriazole hybrids (dihedral angle: 80.2° in ), which reduces crystallization propensity .

- Phenol-substituted analogs () exhibit higher aqueous solubility (logP ~2.1) compared to the parent benzaldehyde (logP ~1.8) due to hydrogen-bonding capacity .

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8N2O2

- Molecular Weight : 188.186 g/mol

- CAS Number : 879896-54-5

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.186 g/mol |

| CAS Number | 879896-54-5 |

| Assay Percent Range | 97% |

Antimicrobial Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives possess anticancer properties. In particular, studies have focused on their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have been tested against breast and prostate cancer cells with promising results.

Enzyme Inhibition

Enzyme inhibition is another area where this compound shows potential. It has been reported that oxadiazole derivatives can act as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. The inhibition of CA-II by related compounds has been quantified with IC50 values ranging from 12.1 to 53 µM .

Study on Anticancer Effects

In a study examining the anticancer effects of oxadiazoles, researchers synthesized several derivatives and tested their efficacy against human cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity. For instance, a derivative with a methyl group at the 3-position exhibited increased activity against MCF7 (breast cancer) cells compared to others .

Antimicrobial Testing

A comparative study assessed the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited notable antibacterial properties with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

The biological activity of this compound can be attributed to its structural features that allow interaction with biological targets:

- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its insertion into microbial membranes.

- Enzyme Interaction : The oxadiazole ring can interact with active sites of enzymes like carbonic anhydrase, inhibiting their function.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through oxidative stress mechanisms.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde?

A common approach involves coupling benzaldehyde derivatives with pre-formed 3-methyl-1,2,4-oxadiazole intermediates. For example, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid can serve as a precursor, undergoing activation (e.g., via mixed anhydrides or coupling reagents like HATU) followed by reductive amination or aldehyde functionalization . Reaction optimization often requires controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation of the aldehyde group. Purification typically employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR confirms the aldehyde proton as a singlet near δ 10.0 ppm, while the oxadiazole ring protons (e.g., methyl group at δ 2.5–2.7 ppm) and aromatic protons (δ 7.5–8.2 ppm) provide structural verification. C NMR identifies the aldehyde carbon (~190 ppm) and oxadiazole carbons (165–170 ppm) .

- IR Spectroscopy : Strong absorption bands for C=O (aldehyde, ~1700 cm) and C=N (oxadiazole, ~1600 cm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 189.19) and fragmentation patterns .

Q. What are the key stability considerations for handling this compound?

The aldehyde group is prone to oxidation and nucleophilic attack. Storage under inert gas (e.g., argon) at –20°C in amber glass vials is advised. Stability in solution varies with solvent: DMSO or DMF is preferable for short-term use, while aqueous buffers (pH > 7) may accelerate degradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic aldehyde carbon’s partial charge and frontier molecular orbitals. For example, Fukui indices identify nucleophilic attack sites, while transition-state simulations predict regioselectivity in reactions with amines or hydrazines . Solvent effects (e.g., polar aprotic vs. protic) are incorporated via continuum models like SMD .

Q. How should researchers resolve contradictions in biological assay data for this compound?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from assay conditions (e.g., pH, solvent used for dissolution) or impurities. Mitigation strategies include:

Q. What strategies optimize the compound’s bioavailability in pharmacological studies?

- Prodrug Design : Mask the aldehyde as an acetal or imine to enhance membrane permeability, with in situ hydrolysis releasing the active form .

- SAR Studies : Modify the oxadiazole’s methyl group to bulkier substituents (e.g., ethyl, cyclopropyl) to improve metabolic stability while retaining target affinity .

Q. How can crystallography aid in understanding this compound’s solid-state behavior?

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 188.19 g/mol | |

| CAS Number | 273727-50-7 | |

| Solubility (25°C) | DMSO: >50 mg/mL; HO: <1 mg/mL | |

| λ (UV) | 270–280 nm (π→π* transition) |

Q. Table 2. Comparison of Synthetic Yields Under Varied Conditions

| Method | Temperature | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Coupling with HATU | 60°C | DIPEA | 78 | 97 |

| Reductive Amination | RT | NaBHCN | 65 | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.